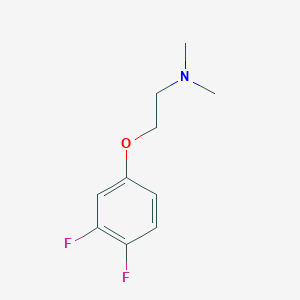

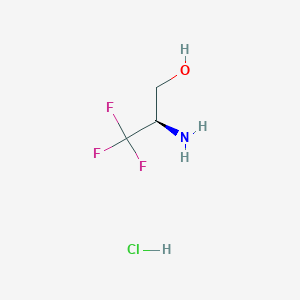

![molecular formula C7H6FNO B3028301 4-氟-2H,3H-呋喃并[2,3-b]吡啶 CAS No. 1818847-50-5](/img/structure/B3028301.png)

4-氟-2H,3H-呋喃并[2,3-b]吡啶

描述

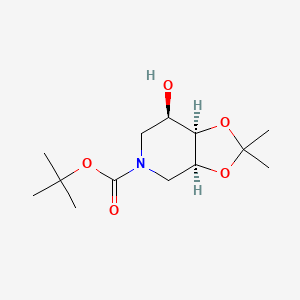

4-Fluoro-2H,3H-furo[2,3-b]pyridine is a compound that belongs to the class of organic molecules known as furo[2,3-b]pyridines. These compounds are characterized by a fused ring structure that combines a furan ring with a pyridine ring, with a fluorine atom attached to the structure. The presence of the fluorine atom can significantly influence the chemical and physical properties of the molecule, making it a valuable target for synthesis in pharmaceutical and materials science research.

Synthesis Analysis

The synthesis of related furo[2,3-b]pyridine derivatives has been explored in several studies. A practical synthesis of a pharmaceutical intermediate closely related to 4-fluoro-2H,3H-furo[2,3-b]pyridine is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another study presents two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, which is structurally similar to the compound of interest, using regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange . These methods highlight the importance of regioselective reactions in the synthesis of fluorinated pyridine derivatives.

Molecular Structure Analysis

While the specific molecular structure analysis of 4-fluoro-2H,3H-furo[2,3-b]pyridine is not detailed in the provided papers, the general structure of furo[2,3-b]pyridine derivatives has been studied. The molecular engineering of these compounds allows for the tuning of photophysical properties, as demonstrated in the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-ones . The molecular structure of these compounds is crucial for their function and reactivity, and the presence of a fluorine atom can significantly alter these characteristics.

Chemical Reactions Analysis

The chemical reactivity of furo[2,3-b]pyridine derivatives has been explored in various contexts. For instance, a new strategy for the synthesis of poly-substituted pyridines involves C-F bond cleavage of anionically activated fluoroalkyl groups . Another study investigates the synthesis and glycosidase inhibition of α-geminal disubstituted pyrrolidine iminosugars and their C-4-fluoro analogues, indicating the potential for bioactive fluorinated compounds . Additionally, substituted furo[3,2-b]pyridines have been evaluated as bioisosteres for 5-HT1F receptor agonists, with 4-fluoro derivatives showing promising activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridine derivatives are influenced by their unique structural features. The synthesis of these compounds often involves efficient and rapid methods, such as a one-pot Sonogashira coupling/heteroannulation sequence, which can lead to various substituted derivatives with different properties . The reactivity space of these heterocycles has been charted, revealing that the pyridine moiety can undergo C-H amination and borylation reactions, while the furan moiety can participate in ring-opening reactions under certain conditions . Furthermore, the synthesis of fluorinated furo[2,3-c]pyridine derivatives via electrocyclization of carbene-derived azomethine ylides demonstrates the versatility of these compounds .

科学研究应用

合成技术

- 4-氟-1H-吡咯并[2,3-b]吡啶的合成已通过两条途径实现,通过 Balz-Schiemann 反应或锂-卤素交换进行区域选择性氟化,突出了化学多功能性和各种应用的潜力 (Thibault et al., 2003)。

化学反应性和功能化

- 一项研究提出了合成 2,3-取代呋喃并[2,3-b]吡啶的策略,展示了该骨架的化学反应性和功能化潜力,包括 C-H 胺化和硼化反应 (Fumagalli & Emery, 2016)。

亲电环化和化合物合成

- 通过亲电环化合成各种二取代呋喃并[2,3-b]吡啶,展示了该化合物在创建复杂分子结构中的用途 (Arcadi et al., 2002)。

生物学应用

- 对取代呋喃并[2,3-b]吡啶的研究表明,它们有可能成为 5-HT1F 受体激动剂的生物等排体,提示了治疗应用 (Mathes et al., 2004)。

荧光化学传感器

- 使用 2H-吡咯并[3,4-c]吡啶衍生物作为 Fe3+/Fe2+ 敏感性的荧光化学传感器,并成功应用于活的 HepG2 细胞,说明了该化合物在生物成像和诊断中的潜力 (Maity et al., 2018)。

有机发光二极管

- 吡啶并[3',2':4,5]呋喃并[2,3-b]吡啶的衍生物用作绿色磷光有机发光二极管的三线态主体材料的核心结构,展示了其在先进电子和显示技术中的应用 (Lee & Lee, 2013)。

作用机制

安全和危害

未来方向

The future directions of research on 4-Fluoro-2H,3H-furo[2,3-b]pyridine and similar compounds could involve further exploration of their synthesis methods, their potential biological applications, and their physical and chemical properties . The development of fluorinated chemicals has been steadily increasing due to their interesting properties and potential applications .

属性

IUPAC Name |

4-fluoro-2,3-dihydrofuro[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMHANYEECMLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C21)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268345 | |

| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1818847-50-5 | |

| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

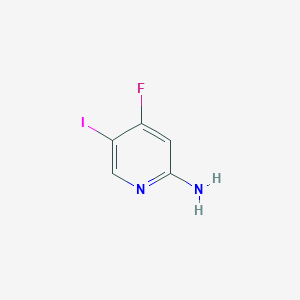

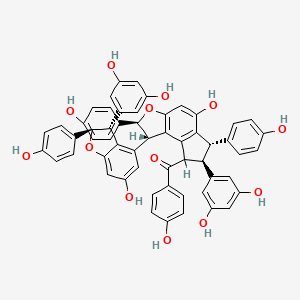

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)

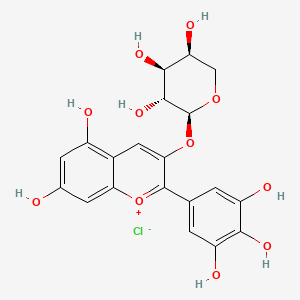

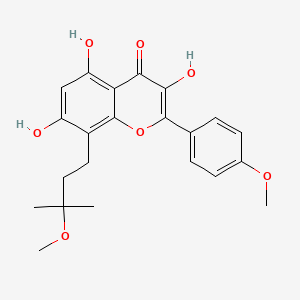

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

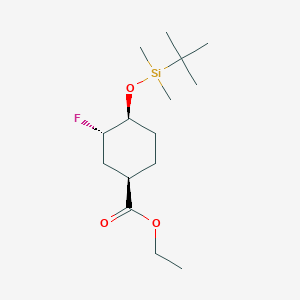

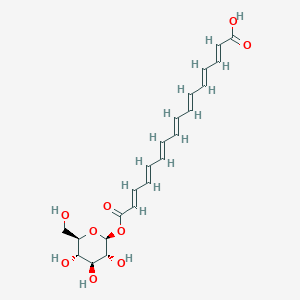

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)